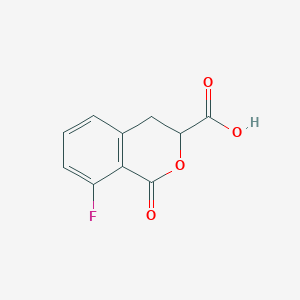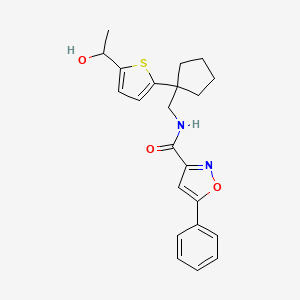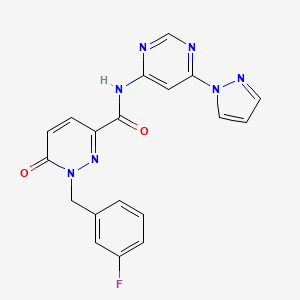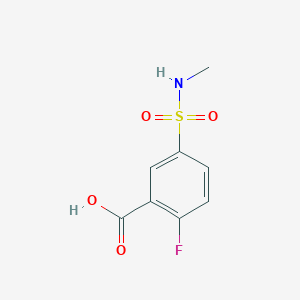![molecular formula C13H9ClF3N3O B2471931 1-(2-pyridinyl)-1-ethanone O-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxime CAS No. 338978-40-8](/img/structure/B2471931.png)
1-(2-pyridinyl)-1-ethanone O-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . Another method involves the [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates .Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the search results .Scientific Research Applications
Synthesis and Structural Analysis :
- Riggle, Lynde-kernell, and Schlemper (1992) conducted a study on the complexation of Ni(II) with 1-(2-pyridinyl)ethanone oxime, providing valuable insights into its potential for forming various metal complexes, which could have implications in materials science and coordination chemistry (Riggle, Lynde-kernell, & Schlemper, 1992).
Conformational Features :
- Bandoli et al. (1991) analyzed the conformational features of tetrahydropyridinyl oxime cognition activators, which could be relevant for understanding the molecular structure and potential biological interactions of similar compounds (Bandoli, Dolmella, Moos, Nicolini, & Ongaro, 1991).
Intermolecular Hydrogen Bonding :
- A study by Alcalde et al. (2008) on 1,2-Diaryl(3-pyridyl)ethanone Oximes revealed the existence of intermolecular hydrogen bonding networks, which are crucial in understanding the compound's crystalline structure and potential applications in crystallography and material science (Alcalde, Mesquida, Alvarez-Rúa, Cuberes, Frigola, & García‐Granda, 2008).
Antifungal Activity :
- Research by Liu et al. (2020) on 1-(Adamantan-1-yl) ethanone Oxime Esters, which contain a pyridinyl moiety, demonstrated antifungal activity against various pathogens. This suggests potential applications in the development of new antifungal agents (Liu, Niu, Shi, Wan, & Jiang, 2020).
Vibrational, Structural, and Electronic Study :
- A study by Labra-Vázquez et al. (2017) on a pyridinium salt closely related to 1-(2-pyridinyl)-1-ethanone O-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxime discussed its molecular structure using experimental and theoretical approaches, highlighting its potential in understanding molecular reactivity and interactions (Labra-Vázquez, Palma-Contreras, Santillán, & Fárfan, 2017).
Reactions with Tetrasulfur Tetranitride :
- Research by Yoon, Cho, and Kim (1998) on 1-aryl-2,2-dihalogenoethanone oximes interacting with tetrasulfur tetranitride showed a method for synthesizing thiadiazoles. This could have implications in synthetic chemistry and material science (Yoon, Cho, & Kim, 1998).
Copper Complexes and Water Oxidation :
- Kuilya et al. (2019) investigated the electrocatalytic water oxidation activity of a copper(II) complex with a redox-active aryl oxime ligand. This research is relevant for understanding catalytic processes and applications in energy conversion (Kuilya, Alam, Sarma, Choudhury, & Kalita, 2019).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes
Mode of Action
The exact mode of action of this compound is currently unknown. It’s likely that it interacts with its targets in a way that alters their function, leading to changes in cellular processes . More research is needed to elucidate the precise mechanisms involved.
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects
Pharmacokinetics
For instance, the presence of the trifluoromethyl group might influence its metabolic stability . Further pharmacokinetic studies are needed to confirm these hypotheses and to understand the compound’s bioavailability.
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular levels . More research is needed to elucidate the specific effects of this compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how a compound interacts with its targets and how stable it is
properties
IUPAC Name |
(E)-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-1-pyridin-2-ylethanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3N3O/c1-8(11-4-2-3-5-18-11)20-21-12-10(14)6-9(7-19-12)13(15,16)17/h2-7H,1H3/b20-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTRPPFMYZQPOH-DNTJNYDQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC1=C(C=C(C=N1)C(F)(F)F)Cl)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC1=C(C=C(C=N1)C(F)(F)F)Cl)/C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-pyridinyl)-1-ethanone O-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxime | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)pyridine-3-sulfonamide](/img/structure/B2471849.png)

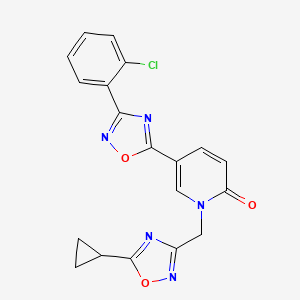

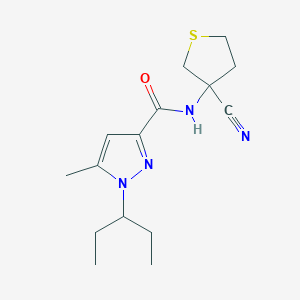

![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl 4-chlorobenzenecarboxylate](/img/structure/B2471860.png)
